1-(Benzo[b]thiophen-2-yl)propan-1-amine
Description
1-(Benzo[b]thiophen-2-yl)propan-1-amine is a secondary amine derivative featuring a benzo[b]thiophene core linked to a three-carbon aliphatic chain terminated by a primary amine group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and parasitic diseases.
Properties
CAS No. |
147724-77-4 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NS/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3 |
InChI Key |
AKKGPUPELJCYJM-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=CC=CC=C2S1)N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine)
- Structure : Cyclohexyl-piperidine linked to benzo[b]thiophene.
- Synthesis : Prepared via lithiation of benzo[b]thiophene followed by reaction with cyclohexenyl-piperidine intermediates (Method A/B2) .
- Activity: Competitive inhibitor of Trypanothione Reductase (TryR, IC₅₀ = 3.3 µM) and anti-trypanosomal agent (EC₅₀ = 10 µM against T. brucei). SAR studies highlight the necessity of the benzo[b]thiophene moiety; replacement with naphthyl or benzo[b]thiazole reduces potency .
- Key Data :
Ammoxetine ((±)-3-(Benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine)
- Structure : Propan-1-amine backbone with benzo[d][1,3]dioxol and thiophen-2-yl substituents.
- Activity: Potent SNRI (serotonin-norepinephrine reuptake inhibitor) with acute analgesic effects in animal models .
- Key Data :
- Molecular Weight: 307.36 g/mol
- Selectivity: High affinity for 5-HT and NE transporters.
1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanone Derivatives
- Structure: Propanone derivatives with benzo[b]thiophene and arylpiperazine groups.
- Synthesis : Acylation of benzo[b]thiophene intermediates with piperazine derivatives .
- Activity : Evaluated as 5-HT1A serotonin receptor antagonists, demonstrating the versatility of the benzo[b]thiophene scaffold in CNS-targeting drug design .
Physicochemical and Pharmacokinetic Comparisons
- Key Observations: The primary amine in this compound may enhance aqueous solubility compared to tertiary amines in BTCP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
